molecular formula C7H13NO3S B15263362 3-Methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione

3-Methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione

Cat. No.: B15263362
M. Wt: 191.25 g/mol
InChI Key: RXVNLYGQWXMLDZ-UHFFFAOYSA-N
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Description

3-Methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione is a heterocyclic compound with a unique structure that combines elements of both thieno and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno precursor with a pyrrole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. This method can optimize reaction conditions and improve yield while maintaining the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

3-Methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-hexahydro-2H-thieno[2,3-c]pyrrole-1,1-dioxide
  • Hexahydro-2H-thieno[2,3-c]pyrrole-1,1-dione hydrochloride

Uniqueness

3-Methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy group and the hexahydrothieno ring system differentiate it from similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C7H13NO3S

Molecular Weight

191.25 g/mol

IUPAC Name

3-methoxy-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide

InChI

InChI=1S/C7H13NO3S/c1-11-6-4-12(9,10)7-3-8-2-5(6)7/h5-8H,2-4H2,1H3

InChI Key

RXVNLYGQWXMLDZ-UHFFFAOYSA-N

Canonical SMILES

COC1CS(=O)(=O)C2C1CNC2

Origin of Product

United States

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